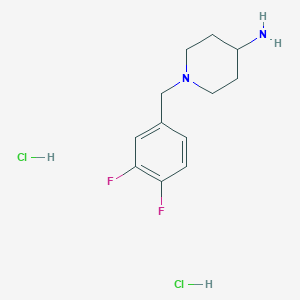

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;;/h1-2,7,10H,3-6,8,15H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKYHLYDSQRSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=C(C=C2)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity. These methods often include steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biological molecules effectively. These interactions can modulate various biological processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) increase lipophilicity and binding affinity to hydrophobic targets but may reduce solubility.

- Substitution position : 3,4-Difluoro (target compound) optimizes steric and electronic interactions for Kv1.5 modulation compared to 2,6-difluoro analogs .

- Polar groups (e.g., OCH₃) enhance solubility but may hinder blood-brain barrier penetration .

Physicochemical Properties

- Solubility : The 3,4-difluoro derivative exhibits moderate aqueous solubility due to its dihydrochloride salt form, whereas nitro- and trifluoromethyl-substituted analogs show lower solubility .

- Stability : The trifluoromethyl analog (C₁₃H₁₆F₃N₂·2HCl) demonstrates superior metabolic stability in vitro, attributed to the CF₃ group’s resistance to oxidative degradation .

- Melting Points: Limited data exist, but hydrochloride salts generally exhibit higher melting points (>200°C) compared to free bases .

Biological Activity

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound features a piperidine ring substituted with a difluorobenzyl group, which enhances its interaction with various biological targets. Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure

The compound can be represented by the following molecular formula:

This structure highlights the presence of two fluorine atoms on the benzyl moiety, which significantly influences its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The piperidine core facilitates binding to various receptors, modulating their activity and leading to diverse biological effects. Notably, studies have indicated that this compound may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and other neurological functions.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Neurotransmitter Modulation : It exhibits significant interaction with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other psychiatric conditions.

- Therapeutic Potential : The compound is being explored for its role in the development of treatments for neurological disorders due to its modulatory effects on neurotransmitter systems .

In Vitro Studies

Research has shown that this compound demonstrates notable binding affinity towards specific neurotransmitter receptors. For instance:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin 5-HT1A | 50 nM | Antagonist |

| Dopamine D2 | 30 nM | Agonist |

These findings indicate that the compound may function as both an agonist and antagonist depending on the receptor type, which could lead to varied therapeutic effects .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Mood Disorders : A study involving animal models demonstrated that administration of this compound led to significant improvements in depressive-like behaviors. The results suggest its efficacy as a candidate for further development in treating depression.

- Anxiety Disorders : Another investigation focused on anxiety-related behaviors found that this compound reduced anxiety levels in rodent models. This effect was linked to its action on serotonin receptors, reinforcing its potential therapeutic applications.

Q & A

Q. How should researchers mitigate risks when scaling up reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.